
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to an ethyl-substituted cyclohexane ring through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane typically involves the following steps:
Formation of the Bromomethylcyclopentane: This can be achieved by brominating cyclopentylmethanol using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.
Etherification Reaction: The bromomethylcyclopentane is then reacted with 3-ethylcyclohexanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-methylcyclohexane
- 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-propylcyclohexane
Uniqueness
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane is unique due to its specific ethyl substitution on the cyclohexane ring, which can influence its reactivity and interactions compared to similar compounds with different alkyl substitutions. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C14H25BrO |
|---|---|
Poids moléculaire |
289.25 g/mol |
Nom IUPAC |
1-[1-(bromomethyl)cyclopentyl]oxy-3-ethylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-2-12-6-5-7-13(10-12)16-14(11-15)8-3-4-9-14/h12-13H,2-11H2,1H3 |
Clé InChI |
NAMXEXPNWILCQE-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1)OC2(CCCC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


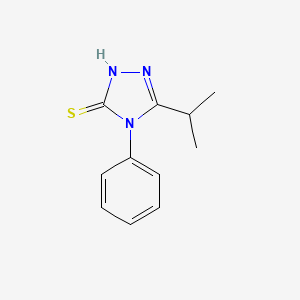
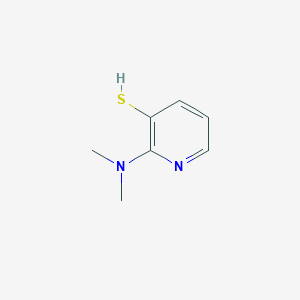
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
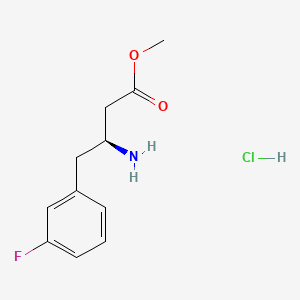
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)

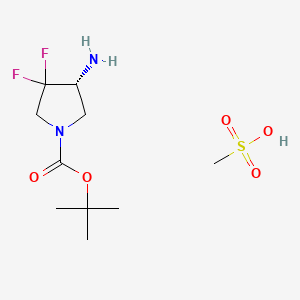
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)

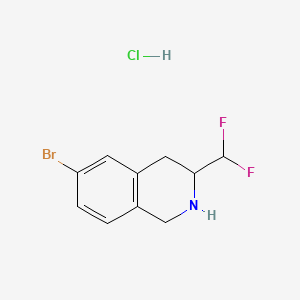
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
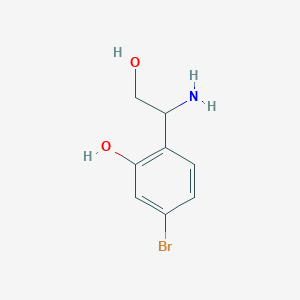
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)

